molecular formula C22H19N3O B5638118 N-(2-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine

N-(2-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine

Cat. No. B5638118
M. Wt: 341.4 g/mol
InChI Key: GXMQKVUWKGKGAU-UHFFFAOYSA-N
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Description

"N-(2-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine" is a compound belonging to the quinazolinone class. Quinazolinones are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

  • Quinazolinones like "N-(2-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine" are often synthesized using various methods involving cyclization, substitution, and condensation reactions (Wu et al., 2022).
  • Synthesis often begins with simpler compounds like aniline derivatives, followed by a series of reactions to introduce specific functional groups (Han et al., 2011).

Molecular Structure Analysis

  • The molecular structure of quinazolinones is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, alongside X-ray crystallography (Yao et al., 2022).
  • Density Functional Theory (DFT) calculations are frequently used to explore the electronic structure, including HOMO and LUMO analyses (Sarkar et al., 2021).

Chemical Reactions and Properties

  • Quinazolinones participate in various chemical reactions, typically involving their amino and methoxy groups (Ouyang et al., 2016).
  • The presence of different substituents on the quinazoline ring greatly influences its chemical behavior and reactivity (Sirisoma et al., 2010).

Physical Properties Analysis

  • Physical properties like solubility, melting point, and crystalline structure are determined using various analytical methods. These properties are crucial for understanding the compound's stability and suitability for different applications.

Chemical Properties Analysis

  • The chemical properties of quinazolinones are characterized by their functional groups, which dictate their potential interactions and binding with biological targets. Molecular docking studies are often employed to predict these interactions (Sarkar et al., 2021).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-11-13-16(14-12-15)21-23-18-8-4-3-7-17(18)22(25-21)24-19-9-5-6-10-20(19)26-2/h3-14H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMQKVUWKGKGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine

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